molecular formula C10H14O7 B14590628 Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate CAS No. 61248-18-8

Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate

Cat. No.: B14590628
CAS No.: 61248-18-8
M. Wt: 246.21 g/mol
InChI Key: DIRRTOYVHOGJJM-UHFFFAOYSA-N
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Description

Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate is an organic compound with a complex structure that includes ester and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate typically involves esterification and acylation reactions. One common method is the reaction of dimethyl malonate with acetoacetic acid under acidic conditions to form the desired compound. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The ester and ketone groups play a crucial role in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester with similar reactivity but lacks the ketone group.

    Acetoacetic acid: Contains a ketone group but lacks the ester functionality.

    Ethyl acetoacetate: Similar structure but with ethyl ester groups instead of dimethyl.

Uniqueness

Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate is unique due to the presence of both ester and ketone functional groups, which provide a versatile platform for various chemical reactions. Its structure allows for multiple points of reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

61248-18-8

Molecular Formula

C10H14O7

Molecular Weight

246.21 g/mol

IUPAC Name

dimethyl 2-(3-oxobutanoyloxy)butanedioate

InChI

InChI=1S/C10H14O7/c1-6(11)4-9(13)17-7(10(14)16-3)5-8(12)15-2/h7H,4-5H2,1-3H3

InChI Key

DIRRTOYVHOGJJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OC(CC(=O)OC)C(=O)OC

Origin of Product

United States

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